molecular formula C15H12O3 B142188 2-Acetoxybenzophenone CAS No. 138711-39-4

2-Acetoxybenzophenone

Cat. No. B142188
M. Wt: 240.25 g/mol
InChI Key: ZTTANZQQBIQFEG-UHFFFAOYSA-N
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Description

2-Acetoxybenzophenone is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical reactions. It is a derivative of benzophenone with an acetoxy functional group, which significantly influences its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of derivatives of 2-acetoxybenzophenone has been explored in several studies. For instance, a photochemical synthesis method has been reported where p-methoxyphenyl o-acetoxybenzoate undergoes a photo-Fries rearrangement to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone in good yield . Another study describes the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone, which upon hydrolysis yields 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid . These methods highlight the reactivity of acetoxybenzophenone derivatives under different conditions and their potential for yielding various products.

Molecular Structure Analysis

The molecular structure of 2-acetoxybenzophenone derivatives has been investigated using spectroscopic methods and quantum mechanical studies. For example, the structure of 2-acetoxybenzoic acid, a related compound, has been optimized using density functional theory (DFT) methods, and its stability has been confirmed by natural bond orbital (NBO) analysis . The study of the molecular structure is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Chemical reactions involving 2-acetoxybenzophenone derivatives have been studied, including transacylation and cyclization reactions. The compound synthesized in is not stable on silica gel and isomerizes, indicating its reactivity and potential for further chemical transformations. The photocycloaddition of thiobenzophenone to acetylenic compounds has also been explored, demonstrating the reactivity of benzophenone derivatives in the presence of multiple bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetoxybenzophenone derivatives are influenced by their molecular structure. The spectroscopic (FT-IR, FT-Raman, NMR) study of 2-acetoxybenzoic acid provides insights into the vibrational spectra and electronic properties of the molecule . The calculated HOMO and LUMO energy gap indicates charge transfer within the molecule, which is relevant for understanding its chemical behavior. Additionally, the synthesis of 2-hydroxy-4-methoxybenzophenone, a related compound, shows that the polarity of the solvent has a significant influence on the reaction, highlighting the importance of physical properties in chemical synthesis .

Scientific Research Applications

Environmental Monitoring

2-Hydroxybenzophenone derivatives, closely related to 2-Acetoxybenzophenone, are used as UV absorbers in various environmental applications. A study by Negreira et al. (2009) focused on the determination of such compounds in environmental water samples. They developed a procedure involving solid-phase extraction and liquid chromatography-tandem mass spectrometry to detect these derivatives in aquatic environments, particularly in wastewater samples (Negreira et al., 2009).

Photostability and Reactivity Studies

Adeniyi and Conradie (2021) explored the substituents and solvent effects on the molecular properties of 2-hydroxybenzophenone derivatives. Their research is crucial for understanding the applications of these compounds in commercial sunscreens as UV chromophores due to their photostability and low reactivity after extended exposure to light (Adeniyi & Conradie, 2021).

Polymer Stabilization

2-Hydroxybenzophenone derivatives are known for their effectiveness in stabilizing polymers against harmful ultraviolet radiation. Chaudet and Tamblyn (1961) investigated the additional functions of these compounds in weathering stabilization of polymers, providing insights into the complex interactions and effectiveness of these stabilizers (Chaudet & Tamblyn, 1961).

Analytical Chemistry Applications

In the field of analytical chemistry, studies have been conducted on the determination of benzophenone-3 and its metabolites in human serum, as demonstrated by Tarazona et al. (2013). They developed a new method using dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry, showcasing the versatility of these compounds in analytical applications (Tarazona et al., 2013).

Medical and Pharmacological Research

In the medical field, 2-Hydroxybenzophenone derivatives have been examined for their potential in various pharmacological applications. For instance, Watanabe et al. (2015) studied the metabolism of Benzophenone-3 by rat and human liver microsomes and its impact on endocrine-disrupting activity. This research contributes to understanding the biological and environmental impacts of these compounds (Watanabe et al., 2015).

Safety And Hazards

While specific safety data for 2-Acetoxybenzophenone was not found, it’s important to handle all chemical compounds with care. Safety data sheets (SDS) provide information on potential hazards, handling, storage, and emergency procedures .

properties

IUPAC Name

(2-benzoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11(16)18-14-10-6-5-9-13(14)15(17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTANZQQBIQFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449734
Record name 2-ACETOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxybenzophenone

CAS RN

138711-39-4
Record name 2-ACETOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DLF DeTar, CS Savat - Journal of the American Chemical Society, 1953 - ACS Publications
… and 2-acetoxybenzophenone. On evaporation of the ethanol, yellow crystals of fluorenone … , 7.78, 7.95, 8.43 and 13.25 characteristic of 2-acetoxybenzophenone, and at 3.07 and 3.50 …
Number of citations: 14 pubs.acs.org
DLF DeTar, CS Savat - Journal of the American Chemical Society, 1953 - ACS Publications
… and 2-acetoxybenzophenone. On evaporation of the ethanol, yellow crystals of fluorenone … , 7.78, 7.95, 8.43 and 13.25 characteristic of 2-acetoxybenzophenone, and at 3.07 and 3.50 …
Number of citations: 0 pubs.acs.org
RJW Le Fèvre - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
THE interaction of various ethers with piperidine (Le FBvre, Saunders, and Turner, J., 1927, 1168) suggested a method of comparing the strengths of attachment of radicals to the …
Number of citations: 1 pubs.rsc.org
W Adam, M Ahrweiler, M Sauter - Chemische Berichte, 1994 - Wiley Online Library
The oxidation of the benzofurans 1a–f (tetrahydrobenzofurans 1g, h) with excess m‐CPBA is reported. The in situ generated, highly reactive benzofuran epoxides 2a–f and their …

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